N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclobutyl ring, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a fluorophenyl group. It also contains an acetamide group with a methyl substituent .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through cycloaddition reactions. For example, pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .科学的研究の応用
Synthesis and Biological Activity
Synthetic Pathways : Research on compounds with similar chemical scaffolds, such as triazolo[4,3-b]pyridazines and azetidin-3-yl derivatives, often focuses on their synthesis. These studies aim to develop novel synthetic pathways that enhance the yield, selectivity, and pharmacological profile of these compounds. For instance, the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates the intricate synthetic strategies employed to obtain compounds with desired biological activities (J. Medwid et al., 1990).
Antimicrobial and Anticancer Properties : Some research efforts have focused on exploring the antimicrobial and anticancer properties of compounds featuring pyridazine or triazolo moieties. For example, studies on the synthesis and biological evaluation of enaminones leading to substituted pyrazoles and pyridines highlight their potential antimicrobial and antitumor activities (S. Riyadh, 2011).
Antibacterial Agents : Azetidinyl derivatives, such as those studied for their antibacterial properties, exemplify the application of similar chemical structures in addressing bacterial infections. The design and synthesis of azetidinylquinolones have been detailed, showing the importance of stereochemistry and substituent variation on antibacterial activity (J. Frigola et al., 1995).
Pharmaceutical Applications
Drug Development : The exploration of novel compounds for pharmaceutical applications is a common theme. For instance, the discovery of potent and selective inhibitors of phosphodiesterase 1 highlights the process of identifying new therapeutic agents for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).
Selective Estrogen Receptor Degraders : The optimization of tricyclic indazoles as selective estrogen receptor degraders (SERDs) for ER+ breast cancer treatment illustrates the potential of structurally complex compounds in targeted therapy. This research led to the identification of a clinical candidate, showcasing the process from structural design to clinical development (James S. Scott et al., 2020).
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use. If it’s intended for use as a drug, future research could involve studying its pharmacological effects, determining its mechanism of action, and conducting clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its physical and chemical properties and determining potential applications .
特性
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(4-fluorophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-26(20(29)11-14-5-7-16(22)8-6-14)17-12-27(13-17)19-10-9-18-23-24-21(28(18)25-19)15-3-2-4-15/h5-10,15,17H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOUAFSWOJDCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。